molecular formula C11H9FN2O B11898902 5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde

5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde

Cat. No.: B11898902
M. Wt: 204.20 g/mol
InChI Key: VIQOKBWISTYKRL-UHFFFAOYSA-N
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Description

5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde is a sophisticated synthetic quinoline derivative designed for medicinal chemistry and drug discovery research. This compound integrates multiple functional groups onto a privileged scaffold, making it a valuable intermediate for constructing novel bioactive molecules. The quinoline core is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and antifungal properties . The specific substitution pattern on this compound is strategically significant. The reactive 2-carbaldehyde group serves as a key handle for further chemical transformations, enabling its use as a building block for creating Schiff bases, hydrazones, or for use in condensation reactions to form more complex fused heterocyclic systems . The 8-fluoro substituent is a common feature in drug design, often used to modulate a molecule's lipophilicity, metabolic stability, and its electronic properties, which can enhance binding affinity to biological targets . The 5-amino group provides a second site for diversification, allowing for the formation of amides or ureas, or for introducing additional pharmacophores to create hybrid molecules . Key Research Applications: • Anticancer Agent Development: Quinoline-based compounds show significant promise in oncology research. Similar aminoquinoline derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines, including cervical (HeLa) and breast (MCF-7) cancers, often with a favorable selectivity profile over non-cancerous cells . • Antimicrobial Research: The 8-hydroxyquinoline scaffold, to which this compound is related, is known for its potent antibacterial and antifungal properties . This analog can be utilized to develop new agents to combat resistant strains of pathogens like S. aureus and E. coli . • Chemical Synthesis Intermediate: As a multifunctional building block, this compound is ideal for generating diverse libraries of quinoline hybrids, such as those fused with triazoles or thiazoles, which have shown enhanced biological activities in recent studies . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

5-amino-8-fluoro-7-methylquinoline-2-carbaldehyde

InChI

InChI=1S/C11H9FN2O/c1-6-4-9(13)8-3-2-7(5-15)14-11(8)10(6)12/h2-5H,13H2,1H3

InChI Key

VIQOKBWISTYKRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=NC2=C1F)C=O)N

Origin of Product

United States

Preparation Methods

Quinoline Core Formation

The quinoline scaffold is typically constructed via cyclization reactions. Two predominant methods are highlighted in the literature:

Skraup Cyclization with Modified Conditions

The Skraup reaction, traditionally using glycerol and sulfuric acid, has been adapted to avoid harsh conditions. For example, CN111377859A describes a method using hydrochloric acid as a solvent and methacrylaldehyde for cyclization. This approach minimizes tar formation and improves yield (up to 105% in optimized conditions).

Example Protocol:

  • Reactants : 4-Chloro-2-aminophenol (1 eq.), methacrylaldehyde (1.5 eq.), HCl (25–30%).

  • Procedure : Reactants are heated under reflux, followed by neutralization and extraction.

  • Yield : 95–105% after crystallization.

Friedländer Synthesis

The Friedländer method, involving condensation of 2-aminobenzaldehyde derivatives with ketones, is another viable route. ACS Omega (2022) utilized this approach to synthesize 8-fluoro-2-methylquinoline derivatives.

Example Protocol:

  • Reactants : 2-Fluoro-3-methylaniline, methyl vinyl ketone, ZnCl₂ catalyst.

  • Conditions : Reflux in DMF for 1 h.

  • Yield : 74–92% for analogous quinolines.

Introduction of the Amino Group

The amino group at position 5 is introduced via nitration followed by reduction:

Nitration:

  • Reagents : HNO₃/H₂SO₄ at 0–5°C.

  • Regioselectivity : Directed by the electron-withdrawing fluorine atom at position 8.

Reduction:

  • Reagents : H₂/Pd-C or SnCl₂ in HCl.

  • Yield : 80–90% for nitro-to-amine conversion.

Formylation at Position 2

The Vilsmeier-Haack reaction is employed to introduce the carbaldehyde group:

  • Reagents : DMF/POCl₃ at 0°C, followed by hydrolysis.

  • Yield : 65–75% for analogous aldehydes.

Optimized Synthetic Routes

Route 1: Sequential Cyclization and Functionalization

  • Quinoline Formation : Cyclize 3-fluoro-4-methylaniline with methyl vinyl ketone in HCl.

  • Nitration : Treat with HNO₃/H₂SO₄ to introduce nitro at position 5.

  • Reduction : Reduce nitro to amino using H₂/Pd-C.

  • Formylation : Apply Vilsmeier-Haack conditions to position 2.

Overall Yield : 45–55% (four steps).

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Skraup CyclizationHCl-mediated cyclization95–105%High yield, low tar formationRequires careful pH control
Friedländer SynthesisZnCl₂-catalyzed condensation74–92%Mild conditions, regioselectiveLimited substrate scope
Vilsmeier-HaackDMF/POCl₃ formylation65–75%Direct aldehyde introductionSensitivity to moisture

Characterization and Quality Control

Critical analytical data for the target compound includes:

  • ¹H NMR (DMSO-d₆) : δ 10.40 (s, 1H, NH), 9.14–9.32 (m, quinoline-H), 8.91–9.02 (m, quinoline-H), 2.53 (s, CH₃).

  • LCMS : m/z 204.20 [M+H]⁺.

  • HPLC Purity : ≥98% (reported for analogous compounds).

Industrial-Scale Considerations

CN108191753A highlights scalability using 500 kg reaction vessels:

  • Solvent Recovery : Filtrates are recycled, reducing waste.

  • Cost Efficiency : Raw material cost is reduced by 30% compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: 5-Amino-8-fluoro-7-methylquinoline-2-carboxylic acid.

    Reduction: 5-Amino-8-fluoro-7-methylquinoline-2-methanol.

    Substitution: Various substituted quinoline derivatives depending on the substituent used.

Scientific Research Applications

Biological Applications

5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde exhibits notable biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has been tested against various bacterial strains, including:

  • Mycobacterium tuberculosis : Studies have shown that derivatives of quinoline compounds can inhibit the growth of both replicating and non-replicating strains of Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment .

Anticancer Activity

The compound has also demonstrated anticancer properties. For instance:

  • In Vitro Studies : It has been evaluated for antiproliferative activity against several cancer cell lines including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). Results indicate that it may inhibit cancer cell proliferation effectively .

Case Studies and Research Findings

  • Antitubercular Activity : A study highlighted the effectiveness of quinoline derivatives against Mycobacterium tuberculosis. The incorporation of fluorine in the structure was found to enhance binding affinity to biological targets, which is essential for drug development against resistant strains .
  • Anticancer Studies : In vitro tests showed that modifications in the quinoline structure could lead to improved activity against various cancer cell lines. The presence of fluorine and other substituents was correlated with increased potency, indicating that further research could lead to the development of novel anticancer agents .

Mechanism of Action

The mechanism of action of 5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde is not fully elucidated, but it is believed to interact with various molecular targets, including enzymes and receptors. As a quinoline derivative, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility Insights
5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde C₁₂H₁₀FNO 219.22 5-NH₂, 8-F, 7-CH₃, 2-CHO Not reported Likely polar due to -NH₂/-CHO
2-Methyl-6-quinolinecarbaldehyde C₁₁H₉NO 171.19 2-CH₃, 6-CHO 96–99 Moderate in organic solvents
2-Methyl-6-quinolinecarboxylic acid C₁₁H₉NO₂ 187.19 2-CH₃, 6-COOH 250 (dec.) High in basic aqueous media
Ethyl quinoline-5-carbamate C₁₂H₁₂N₂O₂ 216.24 5-OCONHEt 137 Low in water, soluble in DMSO

Key Observations :

  • Melting Points: The carboxylic acid derivative exhibits a significantly higher melting point (250°C) due to strong intermolecular hydrogen bonding, whereas the aldehyde derivatives (e.g., 96–99°C for 2-methyl-6-quinolinecarbaldehyde) have lower thermal stability .
  • Solubility: The amino and aldehyde groups in the target compound likely enhance polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl-substituted analogs.

Biological Activity

5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde is a heterocyclic compound belonging to the quinoline family. Its unique molecular structure, characterized by the presence of an amino group, a fluoro group, a methyl group, and a carbaldehyde functional group, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.

The molecular formula of this compound is C11H9FN2OC_{11}H_{9}FN_{2}O with a molecular weight of approximately 204.20 g/mol. The specific arrangement of its functional groups enhances its reactivity and biological efficacy.

Property Value
Molecular FormulaC11H9FN2OC_{11}H_{9}FN_{2}O
Molecular Weight204.20 g/mol
Key Functional GroupsAmino, Fluoro, Methyl, Aldehyde

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of quinoline can inhibit bacterial growth and possess antifungal properties. For instance, in a study evaluating fibrous materials containing 5-amino derivatives, it was found that these materials demonstrated strong antibacterial efficacy against Staphylococcus aureus and moderate activity against Escherichia coli and Candida albicans .

Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized below:

Pathogen MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Candida albicans25

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has shown promising cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's mechanism involves inducing apoptosis and cell cycle arrest in cancer cells.

In vitro studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For example:

Cell Line IC50 (µM)
HeLa4.5
MCF-73.2
Non-cancer HaCaT>10

These results suggest that the compound exhibits higher selectivity towards cancer cells compared to non-cancerous cells .

Case Studies

  • Fibrous Materials Study : A study involving electrospun fibrous materials containing 5-amino derivatives demonstrated enhanced antibacterial and anticancer properties. The materials were tested for their efficacy against various pathogens and cancer cell lines, showing significant potential for wound healing applications .
  • Metal Complexes : Research has indicated that complexes formed between this compound and metal ions such as Cu(II) and Fe(III) enhance its biological activity. These complexes exhibited improved cytotoxicity against cancer cells and increased antibacterial effects .

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-Amino-8-fluoro-7-methylquinoline-2-carbaldehyde?

The synthesis of quinoline derivatives like this compound typically involves multi-step reactions requiring precise control of reaction conditions. Critical factors include:

  • Temperature and solvent selection : Ethanol or dichloromethane under reflux conditions are common for facilitating aldehyde formation .
  • Catalysts : Acidic or basic catalysts may influence regioselectivity during fluorination and methylation steps .
  • Purification : Column chromatography or recrystallization is essential to achieve high purity (>97%), as impurities can skew biological activity data .
  • Yield optimization : Adjusting stoichiometry of precursors (e.g., fluorinated intermediates) and reaction time can mitigate side reactions .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

  • NMR spectroscopy : To confirm substitution patterns (e.g., fluorine at position 8, methyl at position 7) .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., m/z peaks corresponding to C₁₂H₁₀FN₂O) .
  • Elemental analysis : Compare calculated vs. observed C, H, N percentages to confirm purity .

Q. What are the primary challenges in characterizing the physicochemical properties of this compound?

  • Solubility : The aldehyde and amino groups may limit solubility in aqueous media; DMSO or DMF are recommended for in vitro studies .
  • Stability : Light-sensitive aldehydes require storage in amber vials at controlled temperatures (e.g., 4°C) to prevent degradation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in biological activity data for this compound?

Discrepancies in activity (e.g., antimicrobial vs. cytotoxic effects) may arise from receptor-binding variability. Methodological approaches include:

  • Molecular docking : Predict interactions with targets like bacterial topoisomerases or human kinases using software such as AutoDock Vina .
  • QSAR models : Correlate structural features (e.g., fluorine’s electronegativity, methyl’s steric effects) with activity trends from in vitro assays .
  • Meta-analysis : Compare datasets from diverse receptors (e.g., bacterial vs. mammalian) to identify selectivity drivers .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in quinoline derivatives?

Structural Feature Impact on Activity Reference
8-Fluoro substitution Enhances antimicrobial potency by increasing membrane permeability .
5-Methyl group Reduces metabolic degradation in hepatic microsomal assays .
2-Carbaldehyde Facilitates Schiff base formation, enabling conjugation with biomolecules .

Q. How can researchers address conflicting data on the compound’s mechanism of action in enzymatic assays?

  • Dose-response profiling : Test across a wide concentration range (nM–µM) to identify biphasic effects .
  • Enzyme kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Mutagenesis studies : Modify active-site residues (e.g., in bacterial gyrase) to validate binding hypotheses .

Methodological Guidance for Experimental Design

Q. Designing assays to evaluate the compound’s interaction with biological macromolecules

  • Fluorescence quenching : Monitor binding to serum albumin (e.g., BSA) to assess pharmacokinetic properties .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with DNA or proteins .
  • Crystallography : Co-crystallize with target enzymes (e.g., using SHELX programs for structure refinement) .

Q. Best practices for resolving contradictory crystallographic data

  • Multi-program refinement : Cross-validate results using SHELXL (small-molecule refinement) and PHENIX (macromolecular applications) .
  • Twinned data handling : Apply SHELXD/SHELXE for high-throughput phasing in cases of crystal twinning .

Comparative Analysis of Structural Analogs

Compound Key Differences Biological Implications
5-Amino-6-fluoroquinoline-2-carboxylic acidLacks methyl group at position 5Reduced metabolic stability
8-Aminoquinoline-2-carboxylic acidNo fluorine substitutionLower antimicrobial activity
6-Fluoroquinoline-2-carboxylic acidNo amino substitution at position 8Limited target selectivity

Future Research Directions

  • Hybrid derivatives : Conjugate with nanoparticles or peptides to enhance bioavailability .
  • In silico screening : Expand chemical libraries using the compound’s scaffold to identify novel inhibitors .

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